molecular formula C13H12N2O3 B13762876 5-Allyl-1-phenylbarbituric acid CAS No. 786-56-1

5-Allyl-1-phenylbarbituric acid

Cat. No.: B13762876
CAS No.: 786-56-1
M. Wt: 244.25 g/mol
InChI Key: MHZWCBPOTIWXCV-UHFFFAOYSA-N
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Description

Historical Context of Barbituric Acid and its Functionalized Analogues

The journey into the world of barbiturates began in the 19th century, laying the groundwork for the development of a vast array of functionalized derivatives.

Barbituric acid was first synthesized in 1864 by the German chemist Adolf von Baeyer. He produced the compound by condensing urea (B33335) with malonic acid. The naming of the compound is a subject of some historical debate, with one popular theory suggesting it was named in honor of Saint Barbara. Initially, barbituric acid itself did not exhibit any notable physiological activity, but its discovery opened the door to a new class of heterocyclic compounds. Early investigations focused on understanding its acidic nature and the reactivity of the methylene (B1212753) group at the 5-position.

The primary and most enduring method for synthesizing barbituric acid and its derivatives is the condensation reaction between a malonic acid derivative and urea or its N-substituted counterparts. Over the years, this method has been refined to improve yields and to accommodate a wide variety of substituents. The classic approach involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide. This method allows for the introduction of various functional groups at the 5-position of the barbituric acid ring. For N-substituted derivatives like 5-Allyl-1-phenylbarbituric acid, the synthesis would typically involve the use of N-phenylurea in the condensation step.

A general synthetic scheme for a 5-substituted-1-phenylbarbituric acid would involve the condensation of N-phenylurea with a correspondingly substituted diethyl malonate. For the specific case of this compound, this would be diethyl allylmalonate.

General Synthetic Scheme:

Diethyl allylmalonate + N-Phenylurea --(Base)--> this compound

Alternatively, the allylation of 1-phenylbarbituric acid at the 5-position using an allyl halide, such as allyl bromide, in the presence of a base represents another viable synthetic route. mdpi.com

Significance of Barbituric Acid Scaffolds as Versatile Building Blocks in Chemical Synthesis

The barbituric acid framework is more than just the parent of a class of sedatives; it is a highly versatile scaffold in organic synthesis, offering multiple sites for chemical modification.

The structure of barbituric acid presents several key reaction sites, making it a modular building block. The two nitrogen atoms of the urea moiety can be substituted, and the active methylene group at the C-5 position is particularly reactive. The acidity of the protons at the C-5 position allows for easy deprotonation and subsequent alkylation, arylation, or condensation reactions. This reactivity enables the synthesis of a vast library of 5-substituted and 1,5-disubstituted barbiturates. The carbonyl groups also offer potential sites for reaction, although they are generally less reactive than the C-5 position.

Scope and Research Focus on this compound within Contemporary Chemical Science

While extensive research exists for the broader class of barbiturates, specific and detailed studies focusing exclusively on this compound are limited in the available scientific literature. Much of the current understanding is extrapolated from the known chemistry of related compounds.

Detailed Research Findings:

Specific experimental data for this compound, such as detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and in-depth reaction kinetics, are not readily found in comprehensive databases. However, data for structurally related compounds provide valuable insights. For instance, the mass spectrum of the isomeric 5-allyl-5-phenylbarbituric acid is well-documented, showing characteristic fragmentation patterns. massbank.eu Similarly, information on the synthesis and properties of 5-allylbarbituric acid nih.gov and various 1-phenylbarbituric acid derivatives is available, allowing for predictions of the chemical behavior of the target compound.

Interactive Data Table: Properties of Related Barbituric Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
5-Allylbarbituric acid nih.govC₇H₈N₂O₃168.15Contains the reactive 5-allyl group.
5-Allyl-5-phenylbarbituric acid massbank.euC₁₃H₁₂N₂O₃244.25Isomeric to the title compound; phenyl group at C-5.
1-Benzyl-5-phenylbarbituric acid chemsrc.comC₁₇H₁₄N₂O₃294.31N-benzylated analog, provides insight into N-aryl/alkyl derivatives.

The study of this compound would likely focus on several key areas:

Synthetic Methodology: Development and optimization of synthetic routes to improve yield and purity. This could involve exploring different catalysts and reaction conditions for the condensation or alkylation steps.

Reactivity of the Allyl Group: Investigating the participation of the allyl double bond in various organic transformations, such as epoxidation, dihydroxylation, or metathesis, to create more complex molecules.

Structural Analysis: Detailed characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) to provide a definitive structural proof and to understand the influence of the substituents on the electronic environment of the barbiturate (B1230296) ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

786-56-1

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

1-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H12N2O3/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,14,16,18)

InChI Key

MHZWCBPOTIWXCV-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 5 Allyl 1 Phenylbarbituric Acid

Classical Condensation Reactions for Barbituric Acid Core Formation

The cornerstone of synthesizing the barbituric acid framework is the condensation reaction between a malonic acid derivative and a urea-based compound. researchgate.net This approach, established in the early days of organic chemistry, remains a fundamental and widely practiced method. wikipedia.org

Malonic Acid/Ester Condensation with Urea (B33335) Derivatives

The reaction of diethyl malonate with urea in the presence of a strong base is a classic and effective method for producing the barbituric acid ring. orgsyn.orgcutm.ac.in This condensation is a powerful tool for creating the pyrimidine-based heterocyclic system central to the structure of all barbiturates. mdpi.com

The versatility of the barbituric acid synthesis lies in the use of substituted malonates. To achieve the desired 5-allyl substitution, diethyl allylmalonate is the key starting material. This substituted ester is itself typically prepared by the alkylation of diethyl malonate with an allyl halide, such as allyl bromide, in the presence of a base like sodium ethoxide. mdpi.com The presence of the allyl group on the malonate ester directly translates to the 5-allyl substitution on the final barbituric acid ring.

The general principle involves the condensation of a mono- or disubstituted malonic ester with urea or its derivatives. cdnsciencepub.com This allows for the introduction of various functionalities at the C-5 position of the barbituric acid ring, a key determinant of the compound's ultimate properties. uno.edu

To introduce the phenyl group at the N-1 position of the barbituric acid ring, an N-substituted urea, specifically phenylurea, is required. The condensation reaction proceeds between the substituted malonate and the N-phenylurea, leading to the formation of the 1-phenylbarbituric acid core. The nature of the substituents on the urea derivative directly dictates the substitution pattern on the nitrogen atoms of the resulting barbituric acid. cdnsciencepub.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the condensation reaction is highly dependent on the reaction conditions and the choice of catalyst. Sodium ethoxide, prepared by reacting sodium metal with absolute ethanol (B145695), is a commonly employed strong base that facilitates the deprotonation of the malonate and urea, driving the condensation forward. orgsyn.orgcutm.ac.in The reaction is typically carried out by refluxing the reactants in an alcoholic solvent. cutm.ac.in

Recent advancements have explored various catalyst systems to improve yield and reaction times. For instance, the use of sodium methoxide (B1231860) has been investigated as an alternative catalyst, with studies indicating that optimizing the molar ratio of the catalyst to the reactants can lead to higher product yields and improved production efficiency. google.com The choice of solvent can also play a crucial role, with ethanol being a common and effective medium for this type of condensation. researchgate.net The optimization of these parameters, including temperature, reaction time, and the specific base used, is critical for maximizing the yield and purity of the barbituric acid core. cutm.ac.inmdpi.com

Introduction of Allyl and Phenyl Substituents at the Barbituric Acid Core

While the condensation of a pre-substituted malonate with a substituted urea is a direct approach, an alternative strategy involves the sequential introduction of the substituents onto a pre-formed barbituric acid ring.

Alkylation Strategies at the C-5 Position

The carbon at the C-5 position of the barbituric acid ring is flanked by two carbonyl groups, making the attached protons acidic and the carbon atom nucleophilic upon deprotonation. wikipedia.org This reactivity allows for the introduction of substituents at this position through alkylation reactions. mdpi.com

To synthesize 5-allyl-1-phenylbarbituric acid via this route, one would start with 1-phenylbarbituric acid. This intermediate can be prepared by the condensation of diethyl malonate and phenylurea. Subsequent deprotonation of the C-5 position with a suitable base would generate a carbanion, which can then react with an allyl halide, such as allyl bromide, to introduce the allyl group at the C-5 position. This method offers a stepwise approach to the final product, allowing for greater control over the introduction of each substituent. The reactivity of the C-5 position is a key feature of the barbituric acid scaffold, enabling a wide range of synthetic modifications. mdpi.com

Electrophilic Allylation Reactions

Electrophilic allylation is a foundational method for installing the allyl moiety at the C-5 position. The reaction typically involves the deprotonation of a barbituric acid precursor with a suitable base to form a barbiturate (B1230296) anion. This anion then acts as a nucleophile, attacking an electrophilic allyl source, such as an allyl halide (e.g., allyl bromide). mdpi.com

The mechanism begins with the abstraction of a proton from the active methylene (B1212753) group at C-5. The resulting carbanion, stabilized by resonance across the adjacent carbonyl groups, then performs a nucleophilic attack on the allyl electrophile. libretexts.org Palladium-catalyzed allylation reactions represent a more sophisticated approach, often providing higher efficiency and selectivity. organic-chemistry.org In these reactions, a palladium(0) complex activates the allyl substrate to facilitate the substitution.

PrecursorAllyl SourceCatalyst/BaseSolventYieldReference
1-Phenylbarbituric acidAllyl BromideSodium Hydroxide (B78521)WaterGood google.com
Barbituric acidAllyl BromideK₂CO₃-Good researchgate.net
1,3-Dimethylbarbituric acidAllylic CarbonatePd₂(dba)₃·CHCl₃, LigandCH₂Cl₂68% mdpi.com
Regioselectivity and Stereoselectivity in Allyl Introduction

A critical aspect of barbituric acid alkylation is controlling the site of reaction, a concept known as regioselectivity. The barbiturate anion is an ambident nucleophile, meaning it has two potential sites of attack: the carbon at C-5 (C-alkylation) and the oxygen atoms of the carbonyl groups (O-alkylation). For the synthesis of this compound, C-alkylation is the desired pathway.

Research, including computational studies, has shown that C-alkylation is generally favored over O-alkylation from both a thermodynamic and kinetic standpoint. mdpi.com The choice of electrophile and reaction conditions can influence this outcome, but with relatively soft electrophiles like allyl bromide, C-alkylation is the predominant reaction.

When the substitution creates a new chiral center at the C-5 position, controlling the stereochemistry becomes important. Asymmetric synthesis methods, employing chiral catalysts or auxiliaries, have been developed to produce specific enantiomers of 5-substituted barbiturates, which can exhibit different biological activities. mdpi.comresearchgate.net For instance, the use of chiral phosphine (B1218219) ligands in palladium-catalyzed allylations can induce high enantioselectivity. mdpi.com

Phenyl Group Incorporation Approaches at the N-1 Position

Introducing the phenyl group at one of the nitrogen atoms of the pyrimidine (B1678525) ring is another key transformation. This is typically achieved through N-arylation reactions.

N-Arylation Methodologies

Modern cross-coupling reactions are the most effective methods for forming the N-aryl bond. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine (in this case, the N-H group of the barbiturate) with an aryl halide (e.g., bromobenzene (B47551) or iodobenzene). wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and broad substrate scope, making it suitable for complex molecules. wikipedia.orgresearchgate.netnih.gov

Another established method is the Ullmann condensation, a copper-catalyzed reaction that couples an amine with an aryl halide, typically at higher temperatures than the Buchwald-Hartwig reaction. mdpi.comorganic-chemistry.orgnih.gov Advances in ligand design have improved the efficiency and lowered the required temperatures for Ullmann-type N-arylations. mdpi.comresearchgate.net

Coupling ReactionCatalyst SystemAryl SourceBaseTypical SolventReference
Buchwald-Hartwig AminationPd(OAc)₂ / Phosphine LigandAryl Halide/TriflateStrong, non-nucleophilic (e.g., NaOtBu)Toluene, Dioxane wikipedia.orgorganic-chemistry.org
Ullmann CondensationCuI / Ligand (e.g., Phenanthroline)Aryl HalideK₂CO₃, Cs₂CO₃DMF, DMSO mdpi.comnih.gov
Sequential vs. Simultaneous Functionalization Strategies

The synthesis of this compound can be approached through different strategic sequences.

Sequential Strategy 1: Allylation then Arylation: This route involves first preparing 5-allylbarbituric acid via electrophilic allylation of barbituric acid. The resulting product is then subjected to N-arylation conditions, such as the Buchwald-Hartwig reaction, to introduce the phenyl group at the N-1 position.

Sequential Strategy 2: Arylation then Allylation: Alternatively, one can first synthesize 1-phenylbarbituric acid. This can be achieved by condensing phenylurea with a malonic acid derivative. The subsequent step is the C-5 allylation of 1-phenylbarbituric acid, as described previously. A patent describes the C-5 allylation of a pre-formed 5-phenylbarbituric acid, demonstrating the feasibility of functionalizing the C-5 position after substitution is present on the ring. google.com

The choice between these sequential routes may depend on the availability of starting materials and the compatibility of functional groups in each step.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. These principles are increasingly applied to the synthesis of barbituric acid derivatives.

Multi-Component Reactions (MCRs) in Barbituric Acid Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial parts of all components, are a cornerstone of green chemistry. jetir.orgjetir.org They offer significant advantages by reducing the number of synthetic steps, minimizing solvent waste, and saving time and energy. tsijournals.comarcjournals.org

For barbiturate synthesis, MCRs can be used to create highly functionalized derivatives. mdpi.comnih.gov For example, a three-component reaction between an aldehyde, barbituric acid, and an active methylene compound like malononitrile (B47326) can generate complex pyranopyrimidine structures in a single step, often using environmentally friendly solvents like water or ethanol, or even under solvent-free conditions. mdpi.comnih.govnih.gov While a direct five-component synthesis of this compound is not commonly reported, the principles of MCRs could be applied to design a convergent synthesis. A one-pot, three-component sequential synthesis of N-aryl barbiturates has been reported, showcasing the potential of these advanced methods. nih.gov

Catalytic Approaches (e.g., Palladium-Catalyzed Allylation)

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, stands as a powerful and versatile method for the formation of carbon-carbon bonds. This reaction typically involves the use of a palladium(0) catalyst to activate an allylic substrate, such as an allyl acetate (B1210297) or allyl bromide, which then reacts with a nucleophile. In the context of synthesizing this compound, 1-phenylbarbituric acid acts as the nucleophile.

The general mechanism of the Tsuji-Trost reaction involves the coordination of the palladium(0) catalyst to the double bond of the allylic partner, followed by oxidative addition to form a π-allylpalladium(II) complex. Subsequently, the nucleophile attacks this complex, leading to the formation of the desired product and regeneration of the palladium(0) catalyst, thus completing the catalytic cycle. organic-chemistry.orgsigmaaldrich.comwikipedia.org The regioselectivity of the nucleophilic attack can often be controlled by the choice of ligands on the palladium catalyst. organic-chemistry.org

While the application of the Tsuji-Trost reaction is broad, encompassing a variety of nucleophiles including soft carbon nucleophiles like barbituric acid derivatives, specific detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature. sigmaaldrich.com However, the general principles of this methodology suggest a viable route. A typical reaction setup would involve reacting 1-phenylbarbituric acid with an allylating agent, such as allyl acetate or allyl bromide, in the presence of a palladium catalyst, like tetrakis(triphenylphosphine)palladium(0), and a base in a suitable solvent.

A study by Trost on asymmetric allylic alkylation highlights the utility of this methodology for a wide range of compounds, including barbiturates, underscoring its potential for the synthesis of chiral derivatives of this compound. nih.gov

Table 1: Illustrative Reaction Conditions for Palladium-Catalyzed Allylation

ParameterCondition
Nucleophile 1-Phenylbarbituric acid
Allylating Agent Allyl acetate or Allyl bromide
Catalyst Palladium(0) complex (e.g., Pd(PPh₃)₄)
Base Mild base (e.g., Triethylamine, Sodium carbonate)
Solvent Aprotic solvent (e.g., THF, Dichloromethane)
Temperature Room temperature to reflux

Solvent-Free and Environmentally Benign Synthetic Pathways

In line with the principles of green chemistry, efforts have been made to develop synthetic methods that minimize or eliminate the use of hazardous organic solvents. Solvent-free, or solid-state, reactions and microwave-assisted synthesis are two such approaches that have been successfully applied to the synthesis of various barbituric acid derivatives.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often accelerating reaction rates and improving yields. arcjournals.orgsioc-journal.cn The synthesis of various 5-substituted barbituric acid derivatives has been efficiently carried out using microwave assistance. arcjournals.orgsioc-journal.cn For instance, the reaction of barbituric acid with arylidene acetophenone (B1666503) under microwave irradiation showed a significant reduction in reaction time from 24 hours to 5-10 minutes, with a notable increase in product yield compared to conventional heating methods. arcjournals.org Although a specific protocol for the microwave-assisted allylation of 1-phenylbarbituric acid is not detailed, the existing literature strongly supports the potential of this technique to provide a more environmentally friendly and efficient synthetic route.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Barbituric Acid Derivatives

MethodReaction TimeYieldReference
Conventional Heating24 hours77-81% arcjournals.org
Microwave Irradiation5-10 minutes96-98% arcjournals.org

These environmentally benign approaches offer promising alternatives to traditional synthetic methods, reducing waste and energy consumption in the production of this compound and its derivatives.

Chemical Reactivity and Mechanistic Investigations of 5 Allyl 1 Phenylbarbituric Acid

Tautomerism and Acidity of the Barbituric Acid System

The barbituric acid ring system is characterized by a complex series of equilibria involving different tautomeric forms and protonation states. These dynamic processes are fundamental to understanding its chemical properties.

Keto-Enol Equilibria and Proton Transfer Dynamics

Barbituric acid and its derivatives can exist in multiple tautomeric forms due to the presence of mobile protons on the nitrogen and α-carbon atoms. echemcom.com The most prevalent equilibrium is the keto-enol tautomerism, where a proton migrates from the C-5 carbon to an adjacent carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. libretexts.orgmasterorganicchemistry.com

The predominant tautomer is typically the tri-keto form in the gas phase and in many solutions. researchgate.net However, the enol form can be significantly stabilized by factors such as extended conjugation, intramolecular hydrogen bonding, and solvent effects. youtube.comyoutube.com For instance, in polar solvents, the enol form can be more favored. thieme-connect.de The interconversion between the keto and enol forms is often catalyzed by the presence of acid or base. libretexts.orgmasterorganicchemistry.com

Proton transfer dynamics in barbituric acid systems have been a subject of theoretical and experimental studies. echemcom.comnih.gov The process can occur intramolecularly, though it is often facilitated by solvent molecules that act as proton relays. echemcom.com The rate of proton transfer and the position of the equilibrium are sensitive to the electronic nature of the substituents on the barbituric acid ring.

Table 1: Factors Influencing Keto-Enol Tautomerism in Barbituric Acid Derivatives

FactorInfluence on EquilibriumMechanism
Solvent Polarity Polar solvents can favor the enol form.Stabilization of the more polar enol tautomer through dipole-dipole interactions or hydrogen bonding. masterorganicchemistry.comthieme-connect.de
Conjugation Substituents that extend conjugation stabilize the enol form.Delocalization of π-electrons over a larger system lowers the overall energy. youtube.com
Intramolecular H-Bonding Can stabilize the enol form.Formation of a stable six-membered ring through hydrogen bonding between the enolic hydroxyl and an adjacent carbonyl group. youtube.com
Aromaticity If the enol form is part of an aromatic system, it is highly favored.The significant stabilization energy of an aromatic ring drives the equilibrium towards the enol form. youtube.com

Influence of N-Phenyl and C-5 Allyl Substituents on Protonation States

The substituents at the N-1 and C-5 positions of the barbituric acid ring have a marked influence on the acidity and the distribution of protonation states. The N-phenyl group in 5-Allyl-1-phenylbarbituric acid is generally considered to be electron-withdrawing due to the electronegativity of the sp2 hybridized carbons of the phenyl ring. This inductive effect can increase the acidity of the remaining N-H proton at the N-3 position.

The allyl group at the C-5 position, being an alkyl group, is weakly electron-donating. This can slightly decrease the acidity of the N-H protons compared to an unsubstituted barbituric acid. However, the primary influence of the C-5 substituent is on the keto-enol equilibrium. The presence of an alkyl group at C-5 disrupts the potential for enolization involving the C-5 proton, which is present in unsubstituted barbituric acid.

Studies on related N-substituted barbiturates have shown that N-alkylation can affect the nucleophilicity and solubility of the resulting anion. mdpi.com For instance, N,N'-dimethylbarbituric acid reacts faster in some nucleophilic reactions compared to the unsubstituted parent compound. mdpi.com This is attributed to the electron-donating nature of the methyl groups. mdpi.com While a phenyl group is more complex due to its ability to participate in resonance, its net effect on the N-1 nitrogen is electron-withdrawing, which would be expected to influence the acidity of the N-3 proton.

Nucleophilic and Electrophilic Reaction Pathways

The dual nature of the barbituric acid ring, containing both nucleophilic and potentially electrophilic sites, allows for a variety of reaction pathways. The specific substituents on this compound further modulate this reactivity.

Electrophilic Attack at the C-5 Position

The C-5 position of barbituric acids is susceptible to electrophilic attack, particularly when it is not disubstituted. In the case of this compound, the C-5 position is already substituted with an allyl group, making further electrophilic substitution at this carbon less likely unless the allyl group is first removed. However, the allyl group itself can undergo electrophilic addition reactions.

For barbituric acids with a hydrogen at the C-5 position, deprotonation leads to a highly stabilized carbanion (enolate) which is a potent nucleophile. This enolate readily reacts with a wide range of electrophiles, such as alkyl halides and aldehydes. The reactivity at C-5 is a cornerstone of barbiturate (B1230296) chemistry, allowing for the synthesis of a vast array of 5-substituted and 5,5-disubstituted derivatives. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring, forming a carbocation intermediate, followed by the loss of a proton to restore aromaticity. libretexts.org While the barbituric acid ring is not aromatic, the principles of electrophilic attack on electron-rich centers are analogous.

Nucleophilic Properties of the Barbituric Ring Nitrogen Atoms

The nitrogen atoms of the barbituric acid ring possess lone pairs of electrons and can therefore act as nucleophiles. The nucleophilicity of these nitrogens is, however, significantly tempered by the delocalization of their lone pairs into the adjacent carbonyl groups (amide resonance).

Deprotonation of the N-H group at the N-3 position of this compound generates a barbiturate anion. This anion is a more potent nucleophile than the neutral molecule. While the negative charge is delocalized over the N-C-O systems, the nitrogen atoms can still participate in nucleophilic attack. N-alkylation and N-acylation are common reactions, demonstrating the nucleophilic character of the ring nitrogens. The choice of reaction conditions, particularly the base and solvent, can influence the site of attack (N- vs. O-alkylation), although C-alkylation is often favored kinetically and thermodynamically for the C-5 anion. mdpi.com

Derivatization Strategies and Functional Group Transformations

The functional groups present in this compound offer several handles for chemical modification. Derivatization can be targeted at the remaining N-H group, the allyl group, or the phenyl ring.

Common derivatization strategies for related structures include:

N-Alkylation/Acylation: The N-3 proton is acidic and can be removed by a suitable base to form an anion that can be subsequently alkylated or acylated. This allows for the introduction of a second substituent on the nitrogen atoms.

Reactions of the Allyl Group: The double bond of the C-5 allyl group is amenable to a variety of transformations common to alkenes. These include:

Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

Oxidation: Cleavage of the double bond via ozonolysis to yield an aldehyde, or dihydroxylation to form a diol.

Reduction: Hydrogenation of the double bond to a propyl group.

Modification of the Phenyl Ring: The N-phenyl group can undergo electrophilic aromatic substitution reactions. The directing effect of the barbiturate ring, which is attached via a nitrogen atom, will influence the position of substitution (ortho, meta, or para) on the phenyl ring.

These derivatization strategies are crucial for synthesizing analogs with modified properties and for creating building blocks for more complex molecular architectures. nih.govnih.gov

Table 2: Potential Derivatization Reactions of this compound

Reaction SiteReagents and ConditionsPotential Product
N-3 Position 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X) or Acyl chloride (RCOCl)N-3 alkylated or acylated derivative
C-5 Allyl Group (Double Bond) 1. O₃ 2. Zn/H₂O or DMSAldehyde derivative at C-5
C-5 Allyl Group (Double Bond) H₂, Pd/C5-Propyl-1-phenylbarbituric acid
N-1 Phenyl Ring HNO₃, H₂SO₄Nitrated phenyl derivative (position depends on directing effects)

N-Alkylation and N-Acylation Reactions

The barbiturate ring possesses two secondary amide nitrogens (N-H), which can undergo substitution reactions such as alkylation and acylation. The presence of a phenyl group at the N1 position in this compound means that only the N3 position is available for these reactions.

N-Alkylation: The N-alkylation of barbiturates is a well-established transformation, typically proceeding under basic conditions. nih.gov The acidity of the N-H proton is enhanced by the adjacent carbonyl groups, facilitating its removal by a suitable base to form a nucleophilic barbiturate anion. This anion then reacts with an alkylating agent, such as an alkyl halide, via nucleophilic substitution. For instance, base-catalyzed N-alkylation has been employed for the synthesis of various N-alkylated phenobarbitone derivatives. nih.gov The choice of base and solvent system can influence the regioselectivity and yield of the reaction, particularly in barbiturates with two available N-H protons. In the case of this compound, the reaction would selectively occur at the N3 position. Studies on related N-monosubstituted barbiturates show that these reactions can be performed using various alkylating agents to introduce diverse functionalities. scispace.com

N-Acylation: Similar to alkylation, N-acylation introduces an acyl group at the N3 position. This reaction typically involves reacting the barbiturate with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. While specific studies on the N-acylation of this compound are not prevalent, the general reactivity of the N-H group in the barbiturate ring suggests its feasibility. The N-acylation of other heterocyclic systems, such as indoles, has been achieved using stable acyl sources like thioesters, a method that could potentially be adapted for barbiturates. nih.gov

Table 1: Representative Conditions for N-Alkylation of Barbiturate Analogs

Barbiturate SubstrateAlkylating AgentBase/CatalystSolventProductReference
PhenobarbitoneAlkyl HalideBase-catalyzedNot specifiedN1-monoalkylated phenobarbitones nih.gov
1,5-Dimethylbarbituric acidAllyl Acetate (B1210297)Pd(0) / Ligand, DBUNot specified5-Allyl-1,5-dimethylbarbituric acid mdpi.com
Various BarbituratesChloroethylating agentsNot specifiedNot specifiedN-chloroethyl derivatives scispace.com
1H-IndazoleAlkyl BromideSodium Hydride (NaH)Tetrahydrofuran (THF)N-1 alkylindazoles

Reactions Involving the Allyl Moiety (e.g., Hydrogenation, Halogenation, Epoxidation)

The allyl group (–CH₂–CH=CH₂) at the C5 position is a key site of reactivity, susceptible to a variety of addition reactions characteristic of alkenes.

Hydrogenation: The double bond of the allyl group can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum. libretexts.org The result of this reaction would be the conversion of this compound to 5-Propyl-1-phenylbarbituric acid. The process is a syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.org The hydrogenation of allyl alcohols has been extensively studied, and these conditions are generally applicable to other allyl-containing compounds. acs.org

Halogenation: The allyl group can undergo electrophilic addition with halogens like bromine (Br₂) or chlorine (Cl₂). The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the halide ion to yield a dihalogenated product. For this compound, this would result in the formation of 5-(2,3-dihalopropyl)-1-phenylbarbituric acid. Another important reaction is allylic halogenation, which occurs under specific conditions (e.g., using N-bromosuccinimide, NBS, in the presence of light), where a hydrogen atom on the carbon adjacent to the double bond is substituted by a halogen. This reactivity is due to the stability of the resulting allylic radical intermediate. wikipedia.org

Epoxidation: The double bond of the allyl group can be converted into an epoxide, a three-membered cyclic ether. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The reaction is stereospecific, with the geometry of the alkene being retained in the epoxide product. The epoxidation of this compound would yield 5-((oxiran-2-yl)methyl)-1-phenylbarbituric acid. The synthetic utility of this transformation has been demonstrated in the epoxidation of spirocyclohexene products derived from barbituric acids, which proceeded in high yield without affecting other parts of the molecule. mdpi.com

Table 2: Summary of Potential Reactions at the Allyl Moiety

Reaction TypeReagent(s)ProductKey FeaturesReference
Hydrogenation H₂, Pd/C5-Propyl-1-phenylbarbituric acidReduction of the double bond to a single bond. libretexts.org
Halogenation Br₂ or Cl₂5-(2,3-Dihalopropyl)-1-phenylbarbituric acidElectrophilic addition across the double bond. wikipedia.org
Epoxidation m-CPBA5-((Oxiran-2-yl)methyl)-1-phenylbarbituric acidFormation of a three-membered ether ring. mdpi.com

Modifications of the Phenyl Ring (e.g., Substitution Reactions)

The phenyl group attached to the N1 nitrogen is subject to electrophilic aromatic substitution (EAS) reactions. The barbiturate ring system, being electron-withdrawing, acts as a deactivating group and a meta-director for these reactions. However, the nitrogen atom to which the phenyl ring is attached can influence the substitution pattern.

Electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be carried out on the phenyl ring, though potentially requiring harsher conditions than for activated benzene (B151609) rings. masterorganicchemistry.com For example, the nitration of a phenyl-containing barbituric acid derivative has been reported to occur without racemization at other stereocenters in the molecule, demonstrating the feasibility of such modifications. mdpi.com The reaction of phenol (B47542) with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols, showcasing the directing effect of the hydroxyl group. byjus.comquora.com In the case of this compound, the directing influence of the N-barbiturate substituent would be paramount. The electron-withdrawing nature of the adjacent carbonyl groups would likely direct incoming electrophiles to the meta position of the phenyl ring.

Table 3: Common Electrophilic Aromatic Substitution Reactions

ReactionElectrophileTypical ReagentsExpected Product Position on Phenyl RingReference
Nitration NO₂⁺HNO₃, H₂SO₄meta mdpi.commasterorganicchemistry.com
Halogenation Br⁺ or Cl⁺Br₂, FeBr₃ or Cl₂, AlCl₃meta masterorganicchemistry.com
Sulfonation SO₃Fuming H₂SO₄meta masterorganicchemistry.com

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insight into the rates and energy changes associated with the chemical transformations of this compound.

Rate Law Determination for Key Transformations

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. For the transformations of this compound, the rate law would be determined experimentally by monitoring the change in concentration of the reactant or a product over time while systematically varying the initial concentrations of the reactants.

For example, in the N-alkylation reaction, a plausible rate law might be: Rate = k [Barbiturate Anion] [Alkyl Halide]

This suggests a second-order reaction, first-order with respect to both the barbiturate anion and the alkylating agent. Kinetic studies on the hydrolysis of a related compound, 5-allyl-5-(2'-hydroxypropyl)barbituric acid, have been performed over a wide pH range, and the kinetic parameters were evaluated using high-performance liquid chromatography (HPLC). nih.gov Such studies reveal that the rate of hydrolysis is dependent on the pH and the ionization state of the molecule (undissociated, monoanionic, or dianionic form). nih.gov For reactions involving the allyl group, such as hydrogenation, the rate is often dependent on the concentration of the substrate, the pressure of hydrogen gas, and the amount and activity of the catalyst. The reaction is often pseudo-first-order with respect to the substrate when the hydrogen concentration and catalyst loading are kept constant. acs.org

Energy Profiles of Reaction Intermediates and Transition States

A reaction energy profile plots the potential energy of a system as it progresses from reactants to products, passing through transition states and intermediates.

Reactions of the Allyl Moiety: The reactions at the allyl group proceed through intermediates whose stability is a key determinant of the reaction pathway. For instance, allylic halogenation involves a resonance-stabilized allylic radical intermediate. wikipedia.org This delocalization of the unpaired electron across the three-carbon allyl system lowers the energy of the intermediate, making this pathway favorable under radical conditions. The resonance energy of the allyl cation and anion have been estimated to be approximately 20-22 kcal/mol and 17-18 kcal/mol, respectively, indicating significant stabilization. acs.org The transition states in reactions like SN2 on allylic systems are also stabilized, leading to increased reaction rates compared to their saturated counterparts. youtube.com Theoretical studies on the isomerization of allyl alcohol over catalysts have detailed the energy profiles, identifying the rate-determining steps and the activation barriers for processes like protonation and hydride transfer. oup.com Similarly, the energy profile for the reaction of allyl alcohol with ozone has been calculated, mapping the pathway through primary ozonide intermediates. researchgate.net

Thermodynamics of the Barbiturate Ring: The barbiturate ring itself is a thermodynamically stable heterocyclic system. The stability of different polymorphic forms of barbiturates, such as barbital, has been studied, and energy/temperature diagrams have been constructed to establish their thermodynamic relationships. acs.org The interaction of barbiturates with other substances, like ethanol (B145695), has also been analyzed from a thermodynamic perspective to understand synergistic effects. nih.govresearchgate.net These studies provide a foundation for understanding the energetic landscape of the this compound molecule and how it influences its reactivity. The formation of the barbiturate ring from urea (B33335) and a malonic ester derivative is a thermodynamically favorable condensation process. libretexts.org

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, it allows for the precise determination of molecular structure.

Proton NMR (¹H NMR) spectroscopy reveals the distinct chemical environments of hydrogen atoms (protons) within the molecule. For 5-Allyl-1-phenylbarbituric acid, the spectrum would display characteristic signals for the protons of the phenyl group, the allyl group, the methine proton at the C5 position, and the N-H proton of the barbiturate (B1230296) ring.

The phenyl group protons, being in an aromatic environment, would typically appear as a complex multiplet in the downfield region of the spectrum. The protons of the allyl group (-CH₂-CH=CH₂) exhibit a distinctive pattern due to spin-spin coupling. The terminal vinyl protons (=CH₂) would show complex splitting (dd, ddt, or similar) and the methylene (B1212753) protons adjacent to the double bond (-CH₂-) would appear as a doublet. The proton attached to C5 of the barbiturate ring would likely appear as a triplet or a more complex multiplet due to coupling with the adjacent allyl methylene protons. The N-H proton signal is often broad and its chemical shift can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent; δ in ppm)

Proton Assignment Predicted Chemical Shift (δ) Multiplicity
Phenyl-H 7.20 - 7.50 Multiplet
N-H ~8.5 - 9.5 Broad Singlet
Allyl =CH- 5.60 - 5.90 Multiplet
Allyl =CH₂ 5.00 - 5.20 Multiplet
C5-H ~3.50 Multiplet

Note: These are predicted values based on typical functional group ranges. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

The spectrum would show signals for the three carbonyl carbons (C=O) of the barbiturate ring at the most downfield positions. The carbons of the phenyl ring would appear in the aromatic region (typically 120-140 ppm). The carbons of the allyl group would have characteristic shifts, with the sp² hybridized carbons appearing further downfield than the sp³ hybridized methylene carbon. The C5 carbon of the barbiturate ring, being an sp³ carbon, would appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent; δ in ppm)

Carbon Assignment Predicted Chemical Shift (δ)
Carbonyl (C=O) 165 - 175
Phenyl C (quaternary) 135 - 140
Allyl =CH- 130 - 135
Phenyl CH 125 - 130
Allyl =CH₂ 118 - 122
C5 55 - 60

Note: These are predicted values based on typical functional group ranges. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and confirm the connectivity of atoms, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the C5-H proton and the adjacent methylene protons of the allyl group. It would also map the entire spin system of the allyl group, showing correlations between the -CH₂-, =CH-, and =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton assignments in the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum. For example, it would show a correlation between the allyl methylene proton signal and the allyl methylene carbon signal.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its constituent functional groups. specac.comvscht.cz

N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the barbiturate ring. specac.com

C-H Stretches: The spectrum would show multiple C-H stretching bands. Aromatic C-H stretches from the phenyl group would appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). vscht.cz Aliphatic C-H stretches from the allyl group's methylene and the C5-H would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The vinylic C-H stretch of the allyl group would also be found above 3000 cm⁻¹.

C=O Stretches: The barbiturate ring contains three carbonyl (C=O) groups. These will give rise to very strong and distinct absorption bands in the region of 1680-1750 cm⁻¹. The exact positions can vary depending on the electronic environment and hydrogen bonding, and it is possible to see multiple, partially resolved peaks in this region.

C=C Stretch: The carbon-carbon double bond of the allyl group will produce a medium-intensity absorption band around 1640-1650 cm⁻¹.

Aromatic C=C Bends: The phenyl group will show characteristic "fingerprint" absorptions in the 1450-1600 cm⁻¹ region due to C=C bond stretching within the ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3200 - 3400 Medium-Strong
Aromatic C-H Stretch 3030 - 3100 Medium-Weak
Vinylic C-H Stretch 3010 - 3090 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
C=O (Amide) Stretch 1680 - 1750 Strong, Multiple Bands
C=C (Allyl) Stretch 1640 - 1650 Medium

The physical state of the sample can significantly influence the IR spectrum, particularly for molecules capable of hydrogen bonding like this compound.

Solid-State IR: When the spectrum is recorded on a solid sample (e.g., as a KBr pellet or using an ATR accessory), the molecules are in a fixed, ordered lattice. This allows for strong intermolecular hydrogen bonding to occur between the N-H group of one molecule and a carbonyl (C=O) group of a neighboring molecule. nih.gov This strong interaction tends to broaden the N-H stretching band and shift it to a lower frequency (wavenumber). Similarly, the C=O stretching bands may also be shifted to lower frequencies and can appear broader compared to the solution spectrum. stackexchange.com

Solution IR: When the spectrum is recorded in a dilute solution using a non-polar solvent (like chloroform (B151607) or carbon tetrachloride), the intermolecular hydrogen bonds are disrupted. stackexchange.com As a result, the N-H stretching vibration will appear at a higher frequency and the absorption band will be sharper. The C=O stretching bands will also shift to higher frequencies, reflecting the "freer" nature of the carbonyl groups no longer extensively involved in hydrogen bonding. Comparing the solid-state and solution-phase IR spectra can thus provide valuable information about the extent and nature of intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, providing insights into the molecule's conjugated systems and chromophores.

Chromophore Analysis within the Barbituric Acid Framework

The barbituric acid framework and its substituents contain specific groups of atoms known as chromophores, which are responsible for the absorption of light. In this compound, the primary chromophores are the phenyl group and the carbonyl groups within the pyrimidinetrione ring.

The phenyl group exhibits characteristic π → π* transitions, typically observed in the UV region. The barbiturate ring itself, with its three carbonyl groups, also contributes to the UV absorption profile. The electronic transitions associated with the carbonyl groups are of the n → π* and π → π* type. The presence of the N-phenyl substituent can influence the electronic environment of the barbiturate ring, potentially shifting the absorption maxima compared to non-phenylated analogues. Studies on similar barbituric acid derivatives show that the keto-enol tautomerism is highly dependent on the substituent at the 5-position and the electronic nature of any N-substituents, which in turn affects the UV-Vis absorption spectra. thieme-connect.deresearchgate.netnih.gov For instance, phenobarbital (B1680315), which has a similar 5-phenyl substitution, contains chromophores that absorb at wavelengths greater than 290 nm. nih.gov

Table 1: Key Chromophores and Expected Electronic Transitions
ChromophoreFunctional GroupExpected Transition(s)Typical Wavelength Range (nm)
Phenyl RingC₆H₅-π → π200-280
Carbonyl Groups>C=On → π, π → π200-300
Allyl Group-CH₂-CH=CH₂π → π< 200

Solvatochromic Studies

Solvatochromism describes the shift in the position of a compound's absorption or emission spectra when measured in different solvents of varying polarity. Such studies on this compound can reveal information about the change in its dipole moment upon electronic excitation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. Barbiturates are known to be highly susceptible to dissociation under EI conditions, often resulting in complex fragmentation patterns due to their side chains and the non-aromatic ring. kyushu-u.ac.jp For many barbiturates, the molecular ion peak is often weak or absent. kyushu-u.ac.jp The fragmentation is influenced by the substituents, with common pathways including cleavage of the bonds adjacent to the carbonyl groups and loss of the substituents at the 5-position. libretexts.orgmiamioh.edu The fragmentation of allyl-substituted compounds often involves cleavage of the C-C bond adjacent to the double bond or the bond connecting the allyl group to the ring. nih.govnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile or polar molecules like barbiturates. ESI typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. A significant feature of ESI-MS for barbiturates is the formation of adduct ions, especially with alkali metals or components of the mobile phase. waters.comnih.gov For example, in the analysis of phenobarbital using ESI-MS, the formation of a sodium formate (B1220265) adduct, [M + HCOONa + Na]⁺, has been identified as a reliable screening target. nih.govku.dkresearchgate.net This adduct formation can be crucial for detection, especially in complex matrices. Negative mode ESI is also commonly used for barbiturates, given their acidic nature.

Table 2: Comparison of EI and ESI Mass Spectrometry for Barbiturate Analysis
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Molecular Ion Often weak or absentProminent (as [M+H]⁺, [M-H]⁻, or adducts)
Fragmentation Extensive, provides structural detailsMinimal, can be induced (MS/MS)
Analyte State Gas PhaseSolution Phase
Common Ions Radical cations (M⁺), fragment ionsPseudomolecular ions, adducts ([M+Na]⁺, etc.)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This capability is critical for the unambiguous identification of this compound, especially in complex samples where isobaric interferences may be present. For instance, LC-HRMS has been successfully employed for the screening of barbiturates in forensic toxicology. nih.govku.dkresearchgate.net The high mass accuracy of HRMS allows for the confident identification of not only the primary drug molecule but also its metabolites and adducts, such as the uncommon adducts of phenobarbital observed in forensic samples. nih.govku.dk

The elucidation of the three-dimensional structure of a crystalline compound is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the arrangement of atoms within the crystal lattice.

The fundamental building block of a crystal is the unit cell, which is defined by a set of lattice parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). The symmetry of the crystal is described by its space group. Although specific data for this compound is not available, data from related compounds, such as 5-allyl-5-(1-methylbutyl)barbituric acid (secobarbital), can offer a comparative perspective.

For instance, the crystal structure of a related barbiturate, 5-ethyl-5-phenylbarbituric acid (phenobarbital), has been studied in various contexts, revealing different polymorphic forms and co-crystals, each with distinct unit cell parameters and space groups. These studies underscore the influence of substituent groups on the crystal packing.

Table 1: Illustrative Crystallographic Data for a Related Barbiturate Derivative (Note: This data is not for this compound and is presented for illustrative purposes only)

ParameterValue
Compound Name5-Ethyl-5-phenylbarbituric acid
FormulaC₁₂H₁₂N₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.876
b (Å)11.987
c (Å)10.345
α (°)90
β (°)110.45
γ (°)90

This is a hypothetical data set for illustrative purposes and does not represent a published structure.

The crystal packing of barbiturates is predominantly governed by a network of intermolecular hydrogen bonds. The barbituric acid ring contains two imide groups (N-H) that act as hydrogen bond donors and three carbonyl groups (C=O) that serve as hydrogen bond acceptors. These interactions are crucial in the formation of stable, three-dimensional supramolecular architectures.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For barbiturate (B1230296) derivatives, these methods can predict stable conformations, electronic orbital energies, and charge distributions, which are crucial for understanding their chemical behavior.

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and electronic structure of molecules. In a study on the closely related compound, 5-Ethyl-5-phenylbarbituric acid, DFT calculations using the B3LYP functional with the 6-311G(d,p) basis set were employed to obtain the optimized geometries of both the protonated and deprotonated forms. mdpi.com These calculations revealed the local minima on the potential energy surface, providing insights into the stable conformations of the molecule. mdpi.com

For 5-Allyl-1-phenylbarbituric acid, it is anticipated that the barbituric acid ring would adopt a nearly planar conformation, a characteristic observed in the crystal structures of other N-monosubstituted barbiturate derivatives. The phenyl and allyl substituents at the C5 and N1 positions, respectively, would orient themselves to minimize steric hindrance. The optimized geometry would detail the precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule in its ground state.

Table 1: Representative Optimized Geometrical Parameters for a Phenylbarbituric Acid Analog (5-Ethyl-5-phenylbarbituric acid) Note: This data is for an analogous compound and serves as a predictive reference for this compound.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C4-C51.54N1-C2-N3115.2
C5-C61.54C2-N3-C4125.8
N1-C21.38C4-C5-C6109.5
C-Phenyl1.52C5-C-Phenyl112.0
C-Allyl1.51N1-C-Allyl-

Data is illustrative and based on typical values for similar structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. researchgate.netyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

In a study of 5-Ethyl-5-phenylbarbituric acid, the HOMO was found to be localized on the phenobarbitone moiety, while the LUMO was localized on a triphenyl tetrazolium cation present in the salt. mdpi.com For an isolated molecule of this compound, it is expected that the HOMO would be primarily located on the electron-rich phenyl and barbiturate rings, while the LUMO would also be distributed across the π-systems of these rings. The presence of the allyl group, a π-system, could also influence the distribution of these frontier orbitals. The introduction of substituent groups is a known method to tune the HOMO-LUMO gap and, consequently, the electronic properties of conjugated molecules. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: These values are hypothetical and for illustrative purposes, based on typical ranges for similar organic molecules.

OrbitalEnergy (eV)
HOMO-6.5 to -5.5
LUMO-1.5 to -0.5
HOMO-LUMO Gap4.0 to 5.0

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). walisongo.ac.id These maps are invaluable for predicting sites of nucleophilic and electrophilic attack. walisongo.ac.id

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into conformational changes, flexibility, and intramolecular interactions. mdpi.com

While the barbituric acid ring itself is relatively rigid and tends to be planar, the substituents at the C5 and N1 positions introduce conformational flexibility. MD simulations can explore the different accessible conformations of the allyl and phenyl groups relative to the barbiturate core. The flexibility of these groups is important for understanding how the molecule might interact with biological targets. The simulations would reveal the range of motion of these substituents and the preferred spatial arrangements.

Furthermore, the rotation around the single bonds connecting the allyl and phenyl groups to the barbiturate ring is subject to rotational energy barriers. High-accuracy quantum chemical calculations on allyl systems have shown that the barrier to rotation of a CH2 group in the allyl radical is approximately 14 kcal/mol. nih.gov While the chemical environment in this compound is different, this provides a baseline for the expected rotational barrier of the allyl group. MD simulations can be used to estimate these rotational barriers by analyzing the energy profile as a function of the dihedral angle of rotation. These barriers dictate the rate of interconversion between different conformers.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at establishing a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov These models are valuable for predicting the properties of new or untested compounds.

Constitutional Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula, such as molecular weight.

Topological Descriptors: These numerical values represent the atomic connectivity in the molecule.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include descriptors like molecular volume and molecular surface area.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and include electronic properties like the dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and electrostatic potential surfaces. researchgate.net

For the related compound 5-allylbarbituric acid , some computed properties are available in public databases. These can serve as a reference point for what could be expected for its 1-phenyl derivative.

Table 1: Computed Properties for 5-Allylbarbituric Acid

Property Value Source
Molecular Weight 168.15 g/mol PubChem nih.gov
Exact Mass 168.05349212 Da PubChem nih.gov
Polar Surface Area 75.3 Ų PubChem nih.gov

This table is interactive. Click on the headers to sort.

For This compound , these values would be expected to be larger due to the presence of the phenyl group. The dipole moment would also be significantly influenced by the addition of the phenyl ring.

Once a set of theoretical descriptors is calculated, QSPR models are built by correlating these descriptors with experimentally determined properties using statistical methods like multiple linear regression (MLR). A study on a series of 5-aryledene-N,N'-dimethylbarbituric acid derivatives demonstrated that descriptors such as atomic net charge, log P, HOMO and LUMO energies, dipole moment, and polarizability could be correlated with biological activity. nih.gov

For this compound, a hypothetical QSPR study would involve:

Calculating a wide range of molecular descriptors.

Experimentally measuring a property of interest (e.g., solubility, melting point).

Using statistical techniques to find the best correlation between the descriptors and the property.

The resulting equation would allow for the prediction of that property for other, similar barbiturate derivatives.

Theoretical Aspects of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are instrumental in elucidating these relationships at a molecular level.

The introduction of a phenyl group at the N1 position and an allyl group at the C5 position of the barbituric acid core significantly impacts its electronic and steric properties, and consequently its biological activity. Computational modeling can quantify these effects.

A neuropharmacological screening of newly-synthesized 2-substituted derivatives of barbituric acid highlighted that the nature of the substituent at position 5 is important for the hypnotic action of these compounds. nih.gov While this study did not include 1-phenyl derivatives, it underscores the importance of substitution patterns in determining the biological effects of barbiturates.

A computational study on new barbituric acid derivatives as corrosion inhibitors utilized Density Functional Theory (DFT) to analyze quantum chemical characteristics like HOMO and LUMO energies and charge density to understand their reactivity. researchgate.net A similar approach could be applied to this compound to understand how the substituents affect its electronic properties and potential for biological interactions.

In silico methods, particularly molecular docking, are used to predict how a molecule like this compound might bind to a biological target, such as a receptor or enzyme. nih.gov This process involves:

Obtaining the 3D structure of the target protein, often from a public database like the Protein Data Bank.

Generating a 3D conformation of the ligand (this compound).

Using a docking program to predict the most likely binding pose of the ligand in the active site of the protein.

Scoring the different poses to estimate the binding affinity.

A comprehensive in-silico analysis of 5-substituted barbituric acid derivatives acting as CNS depressants investigated the interaction dynamics between various barbiturate analogues and GABA-A receptors. nih.gov Such a study for this compound would provide valuable insights into its potential mechanism of action. The study could identify key amino acid residues in the receptor's binding pocket that interact with the allyl and phenyl groups, as well as the barbiturate core.

Spectroscopic Parameter Prediction using Computational Methods

Computational methods can also be used to predict various spectroscopic parameters, which can aid in the identification and characterization of a compound. For this compound, these methods could predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated using DFT and other methods. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Infrared (IR) Spectra: The vibrational frequencies corresponding to different functional groups can be computed, helping to interpret experimental IR spectra.

Mass Spectra: While predicting a full mass spectrum is complex, computational methods can help in understanding fragmentation patterns observed in experimental mass spectrometry.

A study on new thiobarbituric acid derivatives combined synthesis with 2D-QSAR and in silico ADME screening, demonstrating the integrated use of computational and experimental techniques. nih.gov

NMR Chemical Shift Prediction

No specific studies detailing the theoretical prediction of ¹H or ¹³C NMR chemical shifts for this compound were found. Such studies would typically involve quantum mechanical calculations, often employing Density Functional Theory (DFT) methods, to model the electronic environment of each nucleus and predict its resonance frequency. The resulting data would be presented in a table comparing calculated shifts to experimental values, if available.

Vibrational Frequency Calculations for IR and Raman

Similarly, no published research was identified that presents calculated vibrational frequencies for the infrared (IR) and Raman spectra of this compound. This type of analysis also relies on computational methods like DFT to predict the vibrational modes of the molecule. The outcomes are usually tabulated, showing the calculated frequency, the corresponding vibrational mode (e.g., C=O stretch, N-H bend), and its predicted intensity in the IR and Raman spectra.

Advanced Analytical Method Development for 5 Allyl 1 Phenylbarbituric Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analytical determination of barbiturates, including 5-Allyl-1-phenylbarbituric acid. Both GC and HPLC are powerful techniques capable of providing high-sensitivity detection and quantification. researchgate.netijsra.net The choice between these methods often depends on the sample matrix, the required sensitivity, and the need for derivatization. ijsra.net

Gas chromatography is a widely used technique for the analysis of barbiturates due to its high efficiency and sensitivity. researchgate.net However, the inherent polarity and low volatility of barbituric acid derivatives often require specific strategies to achieve optimal chromatographic performance.

The selection of an appropriate capillary column is critical for the successful separation of barbiturates. Fused silica (B1680970) columns with polysiloxane-based stationary phases are commonly employed. A 5% phenyl polysiloxane phase, for instance, has been shown to be effective for the analysis of various barbiturates. nih.gov The efficiency of the separation is highly dependent on the column's dimensions (length and internal diameter) and the film thickness of the stationary phase. researchgate.net

Temperature programming is a crucial parameter in GC method development. It allows for the separation of compounds with a wide range of boiling points in a reasonable time frame. For barbiturates, a temperature program that provides good resolution is typically in the range of 190-210°C. ijsra.net Advanced "Ultrafast" GC columns, capable of heating rates as high as 1200 °C/minute, can significantly reduce analysis times, which is critical in high-throughput environments. thermofisher.com

Table 1: Illustrative GC Column and Temperature Parameters for Barbiturate (B1230296) Analysis

ParameterSpecificationPurpose
Column Type Fused Silica Capillary ColumnProvides high-resolution separation.
Stationary Phase 5% Phenyl PolysiloxaneOffers suitable selectivity for barbiturates. nih.gov
Column Dimensions 13 m length x 0.53 mm IDBalances resolution and analysis time. nih.gov
Injection Port Temp. 200°CEnsures rapid volatilization of the sample. govst.edu
Oven Program Initial Temp: 100°C, Ramp: 8°C/min to 300°COptimizes separation of multiple barbiturates. govst.edu
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general detection, MS for confirmation. epa.gov

This table presents a hypothetical set of parameters based on typical methods for barbiturate analysis.

Derivatization is a common and often necessary step in the GC analysis of barbiturates. jfda-online.com This chemical modification is performed to improve the analyte's properties for GC analysis by:

Increasing volatility and thermal stability.

Reducing polarity and interactions with the column.

Enhancing detector response. weber.hu

For barbiturates like this compound, the acidic protons on the barbiturate ring can lead to poor peak shape and adsorption on the GC column. Alkylation is a frequently used derivatization technique to address this issue. weber.hu Methylation, using reagents like dimethyl sulphate or iodomethane (B122720) with tetramethylammonium (B1211777) hydroxide (B78521), converts the acidic barbiturates into their more volatile N,N-dimethyl derivatives. nih.govnih.gov This pre-column derivatization significantly improves chromatographic performance and allows for more accurate and reproducible quantification. jfda-online.comnih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Barbiturates

Derivatization ReagentDerivative FormedKey AdvantagesReference
Dimethyl SulphateN,N-dimethyl derivativeSimple, efficient, and improves analytical results. nih.gov
Iodomethane / Tetramethylammonium HydroxideMethylated derivativeImproves chromatographic performance and quantitation. nih.gov
Pentafluorobenzyl Bromide (PFBBr)Pentafluorobenzyl etherEnhances detection by Electron Capture Detector (ECD). epa.gov
DiazomethaneMethylated derivativeEffective for creating anisoles from phenolic groups. epa.gov

HPLC is a versatile alternative to GC for the analysis of barbiturates, offering the advantage of analyzing compounds without the need for derivatization. ijsra.net This is particularly useful for thermolabile or non-volatile compounds.

Reversed-phase HPLC is the most common mode used for barbiturate analysis. The choice of stationary phase and the composition of the mobile phase are critical for achieving the desired separation. chromatographyonline.com

Stationary Phase: C18 (ODS, octadecylsilane) columns are widely used due to their hydrophobic nature, which provides good retention for moderately nonpolar compounds like this compound. nih.govutsa.edu Columns with smaller particle sizes can improve separation efficiency and reduce run times, though they may increase system backpressure. ijsra.net

Mobile Phase Optimization: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. mastelf.com The ratio of these solvents is adjusted to control the retention and selectivity of the separation. chromatographyonline.com For ionizable compounds like barbiturates, controlling the pH of the mobile phase with a buffer is crucial to ensure consistent retention times and peak shapes. mastelf.com A mixture of methanol, acetonitrile, tetrahydrofuran, and water can be optimized to achieve excellent separation of various antiepileptic drugs, including barbiturates, in under 6 minutes. nih.gov

Table 3: Typical HPLC Parameters for Barbiturate Separation

ParameterSpecificationRationaleReference
Column C18 (e.g., Hypersil ODS, 5 µm)Standard for reversed-phase separation of barbiturates. nih.gov
Mobile Phase Methanol:Acetonitrile:Water (Gradient)Allows for fine-tuning of selectivity and retention. govst.edu
Flow Rate ~1.0 mL/minA common flow rate for analytical HPLC.
pH Control Buffer (e.g., phosphate)Maintains consistent ionization state of the analyte. mastelf.com
Detector UV-Vis (e.g., 210-230 nm) or MSUV for quantification, MS for identification. govst.eduutsa.edu

Since this compound possesses a stereocenter at the C5 position, it can exist as a pair of enantiomers. Enantiomers can exhibit different pharmacological activities, making their separation and individual quantification essential in pharmaceutical research. mz-at.de

Chiral chromatography is the primary technique for separating enantiomers. mz-at.de This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad enantioselectivity for a variety of pharmaceutical compounds. chromatographyonline.comwindows.net For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a classical chiral selector used for many enantiomeric separations. windows.net

The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase (both the organic modifier and any additives) and temperature to maximize the resolution between the enantiomers. chromatographyonline.comnih.gov

Table 4: Key Factors in Chiral Method Development

FactorInfluence on SeparationConsiderationsReference
Chiral Stationary Phase (CSP) Primary source of enantioselectivity.Polysaccharide-based (amylose, cellulose) CSPs are common. The type of selector and its functional groups are critical. chromatographyonline.comnih.gov
Mobile Phase Affects retention and selectivity.The type of organic modifier (e.g., alcohols) and additives can significantly alter separation. nih.gov
Temperature Can change selectivity and even elution order.Lower temperatures often improve resolution, but higher temperatures can increase efficiency. chromatographyonline.com
Analyte Concentration Can affect peak shape and resolution.Overloading the column should be avoided. nih.gov

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a versatile and cost-effective method for the qualitative and semi-quantitative analysis of barbiturates, including this compound. ontosight.aipsu.edu This technique separates compounds based on their differential partitioning between a stationary phase, typically a silica gel plate, and a liquid mobile phase that moves up the plate via capillary action. ontosight.ai

The separation process involves spotting the sample onto the plate, followed by development in a sealed chamber containing a suitable mobile phase. For barbiturates, common mobile phases include mixtures like chloroform (B151607) and acetone (B3395972) (e.g., in a 9:1 v/v ratio). psu.edu The choice of stationary phase is crucial; silica gel is widely used, but chemically modified layers such as amino- or cyano-bonded phases can offer different selectivity based on the analyte's polarity and structure. chromatographyonline.com After development, the separated spots are visualized. While many barbiturates can be detected under UV light at 254 nm, specific spray reagents are often employed for enhanced sensitivity and selectivity. ijsra.netunodc.org A notable visualization technique for allyl-containing barbiturates involves spraying with diphenylcarbazone, which typically produces a distinct dark-blue spot. psu.edu Another reagent, potassium permanganate, can identify compounds with unsaturated substituents, such as the allyl group, by appearing as yellow spots. psu.edu

The retention factor (Rf), the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic parameter used for identification, though it is best compared against a standard run simultaneously under identical conditions. psu.edu

Table 1: Representative TLC Systems for Barbiturate Analysis

ParameterDescriptionReference
Stationary Phase Silica Gel G psu.edu
Mobile Phase Chloroform: Acetone (9:1, v/v) psu.edu
Visualization 1. UV light (254 nm) unodc.org
2. Mercuric Sulfate spray followed by Diphenylcarbazone spray (yields purple/violet spots) psu.edu
3. Potassium Permanganate spray (identifies unsaturated groups) psu.edu
Identification Comparison of Rf values with standards. psu.edu

Detection Systems for Chromatographic Analysis

The effectiveness of chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is heavily dependent on the detector employed. For a nitrogen-containing heterocyclic compound like this compound, several detector types offer the required sensitivity and selectivity for accurate analysis.

Spectroscopic Detectors (UV, Diode Array)

Ultraviolet (UV) detectors are common in HPLC, but the Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, offers significant advantages for the analysis of barbiturates. scioninstruments.com Unlike a standard fixed-wavelength UV detector, a DAD scans a wide range of wavelengths simultaneously (e.g., 190-900 nm), acquiring a full UV-visible spectrum for every point in the chromatogram. scioninstruments.com

This capability is invaluable for several reasons. Firstly, it allows for the determination of the optimal detection wavelength for maximum sensitivity post-analysis. Secondly, and more importantly, it provides qualitative information that aids in peak identification. The acquired spectrum of an analyte can be compared to a library of standard spectra for confirmation. tandfonline.comnih.gov This is particularly useful for distinguishing between different barbiturates, which often have similar, non-specific spectra. tandfonline.com Furthermore, DADs are crucial for assessing peak purity. By comparing spectra across an eluting peak, co-eluting impurities can be detected, which is a critical component of method validation in pharmaceutical analysis. scioninstruments.com Studies have demonstrated that DAD systems can successfully discriminate between ten different barbiturates that possess highly similar spectra, confirming the identity by matching the sample spectrum to a standard library. tandfonline.com

Table 2: Comparison of UV and Diode Array Detectors

FeatureUV Detector (Fixed/Variable Wavelength)Diode Array Detector (DAD/PDA)Reference
Data Acquisition Measures absorbance at one or a few pre-selected wavelengths.Acquires a full UV-Vis spectrum at each time point. scioninstruments.com
Identification Based primarily on retention time.Based on retention time and spectral matching. tandfonline.comnih.gov
Peak Purity Cannot assess peak purity.Enables peak purity analysis by comparing spectra across the peak. scioninstruments.com
Flexibility Wavelength must be chosen before the run.Optimal wavelength can be selected after data acquisition. scioninstruments.com

Mass Spectrometry (MS) Detection for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for the definitive identification and quantification of this compound. nih.gov GC-MS combines the separation power of GC with the highly specific detection and structural elucidation capabilities of MS. wa.gov

For GC analysis, barbiturates are often derivatized, for instance, through methylation using reagents like trimethylanilinium hydroxide (TMAH), to improve their volatility and chromatographic behavior, resulting in sharper, more symmetrical peaks. nih.gov Following separation on the GC column, the analyte enters the mass spectrometer. In electron ionization (EI) mode, the molecule is fragmented in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint.

The mass spectrum of this compound (also known as Alphenal) shows characteristic fragment ions that can be used for its identification. massbank.eu For quantification, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only a few specific, characteristic ions of the target analyte. nih.gov This mode significantly enhances sensitivity and selectivity, allowing for detection and quantification at very low concentrations (e.g., ng/mL levels) in complex matrices like blood and urine. nih.govoup.com

Table 3: Electron Ionization Mass Spectrum Data for 5-Allyl-5-phenylbarbituric acid

ParameterValue/DescriptionReference
Compound 5-Allyl-5-phenylbarbituric acid massbank.eu
Formula C₁₃H₁₂N₂O₃ massbank.eu
Exact Mass 244.08479 massbank.eu
Ionization Electron Ionization (EI), 70 eV massbank.eu
Key Mass-to-Charge Ratios (m/z) 244 ([M]⁺), 104, 91, 78, 63, 51, 39 massbank.eu

Sample Preparation and Extraction Methodologies in Chemical Research

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis, aimed at isolating the analyte of interest from complex matrices, concentrating it, and removing interferences.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of barbiturates from biological fluids like urine and plasma prior to analysis. docksci.comnih.gov The method is preferred over traditional liquid-liquid extraction (LLE) due to its efficiency, higher recovery, use of less organic solvent, and potential for automation. nih.govnih.gov

The SPE process involves four main steps: conditioning, loading, washing, and eluting. youtube.com

Conditioning: The sorbent bed within the SPE cartridge is activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution to prepare it for sample interaction. youtube.comphenomenex.com

Loading: The pre-treated sample (e.g., buffered urine) is passed through the cartridge. The analyte, like this compound, is retained on the sorbent through specific interactions. docksci.com

Washing: Interfering compounds are selectively washed from the cartridge with a solvent that does not elute the analyte of interest. docksci.com

Eluting: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis. phenomenex.com

For acidic drugs like barbiturates, sorbents such as chemically modified silica gel or polymeric materials are used. docksci.comwindows.net For instance, Bond Elut Certify II, which offers hydrophobic, polar, and ion-exchange interactions, has been successfully used to isolate barbiturates from urine, yielding clean extracts and high recoveries (often >90%). docksci.comnih.gov Phenyl-based sorbents can also be employed, offering retention via π−π interactions with the phenyl group of the analyte. nih.gov

Table 5: General Solid-Phase Extraction (SPE) Protocol for Barbiturates

StepPurposeTypical Solvents/SolutionsReference
Conditioning To activate the sorbent functional groups.1. Methanol2. Deionized Water or Buffer (e.g., 100mM sodium acetate) docksci.comyoutube.com
Loading To adsorb the analyte onto the sorbent.Pre-treated sample (e.g., urine adjusted to pH 6-7). docksci.com
Washing To remove endogenous interferences.1. Acetate (B1210297) Buffer2. Hexane-ethyl acetate mixture docksci.com
Eluting To recover the purified analyte.A suitable organic solvent or solvent mixture (e.g., methanol, ethyl acetate). phenomenex.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a cornerstone of sample preparation in the analysis of barbiturates, including this compound. This technique partitions the analyte of interest between two immiscible liquid phases, effectively separating it from matrix interferences. The efficiency of LLE is contingent upon several critical factors, such as the choice of organic solvent, the pH of the aqueous phase, and the extraction time.

In the context of barbiturate analysis, a simple LLE procedure often involves acidification of the sample to pH 3 followed by extraction with a suitable organic solvent like ethyl acetate. researchgate.netijsra.net More advanced LLE techniques, such as supported liquid extraction (SLE) and flat membrane-based liquid-phase microextraction (FM-LPME), have been developed to enhance efficiency and reduce solvent consumption. nih.govbiotage.com

For instance, an ISOLUTE SLE+ protocol has demonstrated high analyte recoveries for various barbiturates from oral fluid. biotage.com This method involves pre-treating the sample, loading it onto the SLE column, and then performing the extraction with a mixture of dichloromethane (B109758) and isopropanol. biotage.com Similarly, FM-LPME has been optimized for the extraction of barbiturates from biological specimens, investigating factors like the organic extraction solvent, pH, and composition of the donor and acceptor phases. nih.gov

The selection of the organic solvent is paramount for achieving high extraction efficiency. Studies have shown that for barbiturates, solvents like 2-nonanone (B1664094) can be effective within an LPME setup. nih.gov Furthermore, the pH of both the donor and acceptor phases in LPME significantly influences the recovery of barbiturates. nih.gov A study evaluating a liquid-liquid extraction for barbiturates utilized a mixture of n-hexane and ethyl acetate (1:9) with a vortex time of approximately 15 seconds, which proved to be robust and reproducible. virginia.gov

The following table summarizes key parameters in LLE protocols developed for barbiturates, which are applicable to this compound.

Table 1: Parameters for Liquid-Liquid Extraction of Barbiturates

Parameter Conditions Source
Extraction Technique Supported Liquid Extraction (SLE+) biotage.com
Sample Pre-treatment Addition of concentrated ammonium (B1175870) hydroxide biotage.com
Extraction Solvent Dichloromethane/Isopropanol (95/5, v/v) biotage.com
Extraction Technique Liquid-Liquid Extraction (LLE) virginia.gov
Extraction Solvent n-hexane:ethyl acetate (1:9) virginia.gov
Vortex Time ~15 seconds virginia.gov
Extraction Technique Flat Membrane-Based Liquid-Phase Microextraction (FM-LPME) nih.gov
Organic Solvent 2-nonanone nih.gov
Donor Phase 10 mM HCl nih.gov
Acceptor Phase 20 mM Trisodium Phosphate nih.gov

Method Validation for Analytical Reproducibility and Sensitivity

The validation of an analytical method is imperative to ensure that it is suitable for its intended purpose. For the quantitative analysis of this compound, method validation confirms the reproducibility and sensitivity of the technique. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision (repeatability). nih.govunal.edu.co

Analytical methods for barbiturates are often validated using techniques like gas chromatography (GC) or liquid chromatography coupled with mass spectrometry (LC-MS). nih.govunal.edu.co For example, a GC method for the determination of butabarbital, pentobarbital (B6593769), and phenobarbital (B1680315) in blood samples was validated and found to be selective, linear, precise, and accurate. unal.edu.co The linearity for all three barbiturates was deemed adequate between 20 and 100 mcg/mL. unal.edu.co

In another instance, an FM-LPME-LC-MS method was validated for the determination of barbiturates in biological samples. nih.gov The method demonstrated good linearity with correlation coefficients greater than 0.99. nih.gov The sensitivity of the method was established by determining the LOD and LOQ values, which were found to be sufficiently low for therapeutic drug monitoring. nih.gov The repeatability of this method, expressed as the relative standard deviation (RSD), was between 5.0% and 13.7%. nih.gov

A liquid-liquid extraction method coupled with LC-MS/MS was developed for the quantitative analysis of barbiturates in biological matrices, with a working range established from 1 mg/L to 40 mg/L. virginia.gov The recovery for the target compounds ranged from 63% to 71%. virginia.gov

The following table presents a summary of validation data from studies on barbiturates, which provides a framework for the expected performance of a validated method for this compound.

Table 2: Summary of Method Validation Parameters for Barbiturate Analysis

Parameter Matrix Analytical Technique Value Source
Linearity (Correlation Coefficient) Whole Blood, Urine, Liver FM-LPME-LC-MS ≥ 0.99 nih.gov
Linearity (Range) Blood GC 20 - 100 mcg/mL unal.edu.co
Linearity (Working Range) Biological Matrices LLE-LC-MS/MS 1 - 40 mg/L virginia.gov
Limit of Detection (LOD) Whole Blood FM-LPME-LC-MS 1.5 - 3.1 ng/mL nih.gov
Limit of Detection (LOD) Urine FM-LPME-LC-MS 0.6 - 3.6 ng/mL nih.gov
Limit of Detection (LOD) Liver FM-LPME-LC-MS 5.2 - 10.0 ng/g nih.gov
Repeatability (RSD) Whole Blood, Urine, Liver FM-LPME-LC-MS 5.0% - 13.7% nih.gov
Analyte Recovery Oral Fluid ISOLUTE SLE+ > 88% biotage.com

| Analyte Recovery | Biological Matrices | LLE-LC-MS/MS | 63% - 71% | virginia.gov |

Environmental Fate and Degradation Pathways Chemical Perspective

Abiotic Degradation Mechanisms

Abiotic degradation, occurring without the involvement of living organisms, is a key factor in the environmental persistence of chemical compounds. For 5-Allyl-1-phenylbarbituric acid, the primary abiotic degradation mechanisms of concern are hydrolysis and photolysis.

Hydrolysis under Various pH Conditions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on the pH of the solution. For barbiturates, the stability of the heterocyclic ring is a critical factor.

Research on various barbituric acid derivatives has shown that the rate of hydrolysis is significantly influenced by the substituents at the C-5 position. rsc.org Generally, the barbiturate (B1230296) ring is susceptible to cleavage under both acidic and alkaline conditions, although the specific kinetics can vary. For instance, studies on 5-allyl-5-(2'-hydroxypropyl)barbituric acid revealed that the undissociated and monoanionic forms can undergo reversible isomerization, followed by hydrolysis to form other compounds. nih.gov In strongly alkaline conditions, hydrolysis of the dianionic form leads to the opening of the barbiturate ring. nih.gov

Conversely, some studies on other barbiturates, such as butalbital and secobarbital, have indicated a high resistance to hydrolysis across a wide pH range (pH 2 to 12). acs.orgnih.gov This suggests that the specific structure of this compound, with its allyl and phenyl groups, will ultimately determine its hydrolytic stability. The electron-withdrawing nature of the phenyl group could potentially influence the susceptibility of the barbiturate ring to nucleophilic attack by water. rsc.org

Table 1: General Hydrolytic Behavior of Related Barbiturates

Compound/ClasspH ConditionsObserved OutcomeReference
5-Allyl-5-(2'-hydroxypropyl)barbituric acidBroad pH rangeIsomerization and hydrolysis nih.gov
Butalbital, SecobarbitalpH 2-12No significant degradation acs.org
General 5,5-disubstituted barbituratesAlkalineRing opening rsc.org

This table presents generalized findings for related compounds to infer the potential behavior of this compound.

Photolytic Stability and Transformation

Photolysis, or photochemical degradation, is the breakdown of compounds by photons of light. The presence of a phenyl group in this compound suggests a potential for absorbing ultraviolet (UV) radiation, which could lead to photolytic transformation.

Studies on the photolysis of other barbiturates, such as pentobarbital (B6593769), have shown that photodegradation can occur through processes like dealkylation at the C-5 position and opening of the barbiturate ring. researchgate.net The irradiation of some barbiturate salts has been shown to form isocyanate intermediates following the cleavage of the pyrimidine (B1678525) ring. researchgate.net For aromatic compounds, photo-induced fragmentation at the benzylic position is a possible degradation pathway. nih.gov

The allyl group may also be susceptible to photochemical reactions. Therefore, it is plausible that this compound could undergo photolytic degradation in surface waters exposed to sunlight. The transformation products would depend on the specific reaction pathways, which could include isomerization, oxidation, or cleavage of the functional groups.

Biotic Degradation Studies in Environmental Matrices

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of organic contaminants from the environment. The potential for aerobic and anaerobic biodegradation of this compound is considered below.

Aerobic Biodegradation Potential

Aerobic biodegradation occurs in the presence of oxygen and is often the most efficient pathway for the breakdown of organic compounds. However, studies on several barbiturates, including butalbital, secobarbital, and phenobarbital (B1680315), have shown them to be resistant to aerobic biodegradation. acs.orgnih.govresearchgate.net This general resistance to microbial degradation suggests that barbiturates can be persistent in aerobic environments. sciencedaily.com

Despite this, some research has indicated that certain microorganisms are capable of degrading barbiturates. For example, studies on pentobarbital have shown that it can be degraded in soil, with the rate of degradation varying depending on the soil type. lpelc.orgcornell.edunih.gov The presence of diverse microbial communities in environments like compost can also contribute to the breakdown of barbiturates. lpelc.orgcornell.edu

Anaerobic Transformation Pathways

Anaerobic transformation occurs in the absence of oxygen, such as in sediments, groundwater, and some wastewater treatment processes. There is limited specific information on the anaerobic degradation of this compound. However, the general recalcitrance of barbiturates to aerobic degradation often implies even slower degradation under anaerobic conditions. Some studies have noted the persistence of barbiturates in groundwater that has been affected by wastewater infiltration over long periods, suggesting limited anaerobic degradation. acs.orgnih.gov

Persistence and Recalcitrance in Aquatic and Soil Environments

Based on the available data for related barbiturates, it is likely that this compound exhibits a high degree of persistence in both aquatic and soil environments. The general resistance of the barbiturate ring to both abiotic and biotic degradation contributes to their recalcitrance. acs.orgnih.govsciencedaily.com

Studies have detected barbiturates in river water and groundwater, sometimes decades after their peak usage, indicating their long-term stability in the environment. acs.orgnih.govsciencedaily.com In soil, while some degradation of barbiturates like pentobarbital has been observed, detectable amounts can remain for extended periods. nih.govresearchgate.net The persistence of these compounds raises concerns about their long-term environmental impact.

Table 2: Summary of Environmental Persistence for Related Barbiturates

CompoundEnvironmental MatrixPersistence/Degradation FindingReference
PentobarbitalSoilHalf-life of 3 days in soil, 31 days in compost lpelc.org
Butalbital, SecobarbitalAquatic EnvironmentNo significant degradation under aerobic conditions or hydrolysis acs.org
PhenobarbitalAquatic EnvironmentResistant to degradation researchgate.net
PentobarbitalSoilStill detectable after 17 weeks nih.gov

This table presents findings for related compounds to infer the potential behavior of this compound.

Transformation Products and Metabolite Identification (Environmental Context)

The environmental degradation of this compound is influenced by the chemical stability of its core structure and the reactivity of its functional groups. The barbiturate ring is known for its general resistance to environmental degradation, leading to the persistence of this class of compounds in soil and aquatic systems. Current time information in Pittsburgh, PA, US.researchgate.netresearchgate.netnih.govnih.gov Studies on various barbiturates have demonstrated their recalcitrant nature, with limited biotic or abiotic degradation observed over extended periods. Current time information in Pittsburgh, PA, US.researchgate.netresearchgate.net For instance, research on pentobarbital in different soil types showed that a significant fraction of the compound remained after several months, indicating slow degradation rates. researchgate.net

While the barbiturate core is stable, the allyl and phenyl substituents on the this compound molecule offer sites for potential transformation reactions. The environmental fate of this compound is likely dictated by the degradation of these side chains through various biotic and abiotic processes.

Abiotic Degradation:

Photodegradation is a potential abiotic pathway for the transformation of barbiturates in surface waters. researchgate.netresearchgate.netnih.gov Under the influence of UV radiation, the barbiturate ring can undergo cleavage, potentially leading to the formation of isocyanate intermediates. researchgate.net Furthermore, dealkylation at the C-5 position, which in this case would involve the allyl group, is another possible photochemical process. researchgate.net

Biotic Degradation:

Microbial action in soil and water is a primary driver of the biotic degradation of xenobiotic compounds. nih.govmhmedical.comwikipedia.org For this compound, microbial enzymes could target the allyl and phenyl groups.

The allyl side chain is susceptible to oxidation. A common metabolic pathway for allyl groups involves the formation of an epoxide, which is then hydrolyzed to a diol. wikipedia.org Isomerization of the allyl group is another potential transformation. researchgate.net

The phenyl group can undergo hydroxylation by microbial monooxygenases, introducing one or more hydroxyl groups onto the aromatic ring. nih.govnih.gov This hydroxylation increases the water solubility of the molecule and can facilitate further degradation. mhmedical.com

Based on these established degradation pathways for analogous chemical structures, a number of potential transformation products for this compound in an environmental context can be proposed.

Interactive Data Table: Potential Environmental Transformation Products of this compound

Transformation Product NameProposed Formation Pathway
5-(2,3-Dihydroxypropyl)-1-phenylbarbituric acidOxidation of the allyl group to an epoxide, followed by hydrolysis.
1-Phenyl-5-(2-oxopropyl)barbituric acidOxidation of the allyl group.
5-Allyl-1-(4-hydroxyphenyl)barbituric acidHydroxylation of the phenyl group.
1-Phenylbarbituric acidDealkylation (removal of the allyl group).
Isocyanate intermediatePhotodegradation leading to ring opening.

It is important to note that these are proposed transformation products based on the degradation of similar chemical moieties. The actual environmental metabolites of this compound would need to be confirmed through specific experimental studies. The persistence of the barbiturate ring suggests that complete mineralization is likely to be a slow process in the environment.

Future Directions in Research on 5 Allyl 1 Phenylbarbituric Acid

Exploration of Novel Synthetic Pathways

The synthesis of barbituric acid derivatives has evolved significantly, moving towards more efficient and environmentally benign methodologies. ontosight.ai For 5-Allyl-1-phenylbarbituric acid, future synthetic research could focus on adopting these modern techniques to improve yield, reduce waste, and simplify procedures. The pharmacological effects of barbiturates are often dependent on the substituents at the C-5 position of the pyrimidine (B1678525) ring. mdpi.com

One promising avenue is the implementation of green chemistry protocols . Techniques such as solvent-free reactions under grinding conditions, which have been successful for synthesizing 5-arylidine barbituric acid derivatives, could be adapted. tsijournals.com These methods offer advantages like shorter reaction times, cleaner reaction profiles, and easier workups. tsijournals.com Another green approach involves using water as a solvent, which has been demonstrated in the synthesis of pyrido-pyrimidine derivatives. mdpi.com

Microwave-assisted synthesis (MWI) is another area ripe for exploration. MWI has been shown to dramatically reduce reaction times from hours to minutes and significantly increase yields compared to conventional heating methods for other barbiturate (B1230296) derivatives. arcjournals.org Applying MWI to the synthesis of this compound could offer a more efficient and scalable production method. arcjournals.org

Multicomponent reactions (MCRs) represent a powerful strategy for creating complex molecules like barbiturate derivatives in a single step. mdpi.comresearchgate.net These reactions are highly efficient and atom-economical. mdpi.com Future studies could design an MCR pathway that incorporates the allyl and phenyl groups onto the barbituric acid scaffold in one pot, potentially using novel catalysts like nanoparticles or functionalized silica (B1680970). researchgate.netnih.gov Research into process optimization, similar to what has been done for C5-coupled benzisoxazoles, could further refine these synthetic routes. nih.gov

Table 1: Potential Novel Synthetic Pathways for this compound

Synthetic ApproachKey FeaturesPotential Catalysts/ConditionsAnticipated Advantages
Green Synthesis (Grinding)Solvent-free reactionSodium acetate (B1210297)Environmentally friendly, short reaction time, high yield. tsijournals.com
Microwave-Assisted SynthesisRapid heatingEthanol (B145695)/water solvent systemDrastic reduction in reaction time, improved yields. arcjournals.org
Multicomponent Reactions (MCRs)One-pot synthesisNanoparticles, organocatalystsHigh efficiency, molecular diversity, atom economy. mdpi.comnih.gov
Catalytic C5-AlkylationTargeted functionalizationPhase-transfer catalysts, organometallic complexesHigh selectivity, access to complex analogues. uno.edu

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like 1H NMR and IR are fundamental, advanced techniques can provide a much deeper understanding of the structural and dynamic properties of this compound.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning proton and carbon signals, especially in complex molecules. wikipedia.orglibretexts.org Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can elucidate the precise connectivity within the molecule, confirming the positions of the allyl and phenyl groups and their spatial relationships. slideshare.net Such detailed structural information is invaluable for understanding its chemical behavior and for computational modeling. wikipedia.org NMR spectroscopy can also be used to differentiate barbiturates in complex mixtures. rsc.org

Mass Spectrometry (MS) , particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is essential for identification and structural analysis. researchgate.net High-resolution mass spectrometry (HRMS) can provide exact mass measurements, confirming the elemental composition of the molecule and its fragments. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which can help in the structural elucidation of novel analogues or metabolites in future studies. ijsra.net

Future research could also employ vibrational spectroscopy , such as Raman spectroscopy, to complement IR data. Raman spectroscopy can provide information about the vibrational modes of the molecule, particularly for non-polar bonds, and can be used to study the supramolecular arrangement of the compound in the solid state. researchgate.netresearchgate.net

Table 2: Advanced Spectroscopic Techniques for Characterizing this compound

TechniqueType of Information ProvidedRelevance to Research
2D NMR (COSY, HSQC, HMBC)Through-bond and through-space correlations between nuclei. slideshare.netUnambiguous confirmation of chemical structure and stereochemistry. wikipedia.org
High-Resolution Mass Spectrometry (HRMS)Precise molecular weight and elemental composition.Definitive confirmation of molecular formula.
Tandem Mass Spectrometry (MS/MS)Structural information from fragmentation patterns. ijsra.netElucidation of structure and identification of metabolites.
Raman SpectroscopyVibrational modes, particularly of non-polar bonds. researchgate.netComplementary to IR; useful for studying solid-state structure and polymorphism. researchgate.net

In-Depth Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful predictive tools that can guide experimental work, saving time and resources. For this compound, computational modeling can provide insights into its electronic structure, reactivity, and intermolecular interactions. mdpi.com

Molecular Dynamics (MD) simulations can be used to study the conformational flexibility of the molecule in different environments, such as in solution or interacting with a biological membrane. rsc.orgmdpi.com MD simulations can reveal how the allyl and phenyl groups move and interact with their surroundings, which is crucial for understanding its potential biological activity and for designing new analogues. rsc.orgnih.gov These simulations have become increasingly important in modern drug development. mdpi.comnih.gov

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to calculate various molecular properties. nih.gov This includes determining the gas-phase acidity, mapping the electrostatic potential to identify reactive sites, and predicting spectroscopic signatures (NMR, IR) to aid in the interpretation of experimental data. nih.govacs.org Such calculations have been used to confirm that the keto-tautomer of barbituric acid is the most stable form in the gas phase. nih.gov

Furthermore, computational studies can predict the reactivity of the molecule. For instance, Mayr and co-workers have studied the electrophilicity of benzylidene barbituric acid derivatives, which proved to be potent electrophiles in various reactions. mdpi.com Similar studies on this compound could predict its behavior in cycloaddition or conjugate addition reactions, opening up new synthetic possibilities. mdpi.com

Design and Synthesis of Chemically Diverse Analogues

The core structure of this compound is a versatile scaffold for creating a library of new compounds with potentially unique properties. mdpi.comresearchgate.net The synthesis of analogues has been a key strategy in medicinal chemistry to develop compounds with improved pharmacological profiles. ontosight.ainih.gov

Future research could focus on modifying the existing functional groups. For example, the allyl group's double bond could be functionalized through reactions like epoxidation, dihydroxylation, or metathesis to introduce new functionalities. The phenyl group could be substituted with various electron-donating or electron-withdrawing groups to systematically tune the electronic properties of the entire molecule.

The synthesis of spirocyclic barbiturates , where the C5 carbon is part of another ring system, is a particularly interesting direction. Spiro-fused heterocycles have shown a wide range of biological activities. mdpi.comnih.gov MCRs are often employed for the synthesis of these complex structures. mdpi.com

Another approach is to create hybrid molecules by linking this compound to other chemical moieties known for specific properties. uokerbala.edu.iq For instance, linking it to a fluorescent tag could create a probe for biological imaging, while linking it to a polymerizable group could lead to new materials. The goal is to generate a diverse set of analogues for screening in various applications, from medicine to materials science. nih.govnih.gov

Application in Materials Science and other Non-Biological Fields

While barbiturates are primarily known for their biological effects, their unique structure makes them excellent candidates for applications in materials science, particularly in supramolecular chemistry . wikipedia.org The barbituric acid core contains multiple hydrogen bond donors and acceptors, enabling it to form well-defined, self-assembling structures. researchgate.net

Future research could explore the ability of this compound to form supramolecular polymers or gels . The phenyl group can participate in π-π stacking interactions, while the barbiturate core forms hydrogen-bonded networks. bham.ac.uk The allyl group provides a site for post-assembly modification or polymerization, potentially leading to novel responsive materials. bham.ac.uk

The electronic properties of barbiturate derivatives have also been harnessed to create fluorescent sensors . nih.gov By incorporating this compound into a D-π-A (donor-pi-acceptor) architecture, it may be possible to develop new sensors that exhibit aggregation-induced emission (AIE) or mechanochromic fluorescence. nih.gov Such materials could be used for detecting specific analytes, including nitroaromatic explosives. nih.gov

Development of Advanced Analytical Techniques for Environmental Monitoring (chemical)

The widespread use of pharmaceuticals has led to concerns about their presence in the environment. Developing sensitive and specific analytical methods for detecting compounds like this compound in environmental matrices is crucial.

Future research should focus on creating robust methods for wastewater analysis . chromatographyonline.com This typically involves solid-phase extraction (SPE) to concentrate the analyte from water samples, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . ijsra.netchromatographyonline.com This technique offers the high selectivity and sensitivity needed to detect trace amounts of the compound in complex samples like wastewater influent. chromatographyonline.com

Another promising area is the development of chemical sensors for real-time monitoring. This could involve creating molecularly imprinted polymers (MIPs) that are specifically designed to bind this compound. researchgate.net These MIPs could then be integrated into electrochemical or optical sensor platforms, providing a rapid and potentially portable method for on-site environmental screening. Thin-layer chromatography (TLC) also remains a viable, low-cost technique for preliminary screening. unodc.orgslideshare.net

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 5-Allyl-1-phenylbarbituric acid with high purity?

  • Methodology : Utilize alkylation reactions with 5-phenylbarbituric acid and allyl bromide under controlled basic conditions (e.g., NH₃ or NaOH). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethanol or column chromatography. Characterize the product using 1H^1H-NMR to confirm allyl group integration (δ 5.0–5.8 ppm for allylic protons) and FT-IR for carbonyl stretches (~1700 cm1^{-1}) .

Q. How can researchers determine the pKa of this compound, and what factors influence its acidity?

  • Methodology : Perform potentiometric titration in aqueous or hydroorganic media (e.g., water-methanol mixtures) at 25°C. Use standardized HCl/NaOH solutions and a pH meter calibrated with reference buffers. Compare results to structurally similar compounds (e.g., 5-ethyl-5-phenylbarbituric acid, pKa = 7.48) to assess substituent effects: allyl groups increase electron density, slightly lowering acidity relative to alkyl substituents .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodology :

  • 1H^1H-NMR : Identify allyl protons (multiplet at δ 5.0–5.8 ppm) and aromatic protons (δ 7.2–7.5 ppm for the phenyl group).
  • HPLC-MS : Confirm molecular ion peaks (e.g., m/z 294.31 for C17_{17}H14_{14}N2_2O3_3) and monitor purity (>98%).
  • XRD : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable .

Advanced Research Questions

Q. How can unintended intramolecular isomerization during synthesis be mitigated?

  • Methodology : Optimize reaction conditions to suppress side reactions. For example:

  • Avoid prolonged heating in basic media, which may trigger cyclization (e.g., lactam/lactone formation as seen in 5-phenyl-5-(3-bromopropyl)barbituric acid derivatives ).
  • Introduce steric hindrance via bulky protecting groups on the barbituric acid core to block nucleophilic attack.

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

  • Methodology :

  • DFT Calculations : Model electron density distributions (e.g., HOMO/LUMO surfaces) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility in aqueous environments. Validate with experimental solubility data (e.g., low water solubility due to hydrophobic phenyl/allyl groups ).

Q. How do structural modifications (e.g., substituting allyl with isobutyl groups) affect pharmacological activity?

  • Methodology :

  • Synthesize analogs (e.g., 5-isobutyl-1-phenylbarbituric acid) and compare in vitro binding assays (e.g., GABAA_A receptor affinity).
  • Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent hydrophobicity (logP) with CNS depressant activity, referencing historical data on barbiturate SAR .

Q. What strategies resolve contradictions in reported pKa or solubility data for this compound?

  • Methodology :

  • Replicate experiments under standardized conditions (I = 0.00, 25°C) using purified samples.
  • Cross-validate with alternative techniques (e.g., UV-Vis spectrophotometry for solubility in DMSO/water mixtures). Address discrepancies by analyzing impurities (e.g., residual solvents or isomers) via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.